N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide
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Overview
Description
N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide is a heterocyclic compound known for its potential applications in various scientific fields. This compound features a thiazole ring substituted with a 2,6-dichlorobenzyl group and a morpholin-4-yl acetamide moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Substitution with 2,6-Dichlorobenzyl Group: The thiazole ring is then substituted with a 2,6-dichlorobenzyl group using a nucleophilic substitution reaction.
Attachment of Morpholin-4-yl Acetamide: Finally, the morpholin-4-yl acetamide moiety is introduced through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and morpholine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways. For example, it could act as a WRN helicase inhibitor, affecting DNA repair processes .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(piperidin-4-yl)acetamide
- N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrrolidin-4-yl)acetamide
Uniqueness
N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide is unique due to its specific substitution pattern and the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2S/c17-13-2-1-3-14(18)12(13)8-11-9-19-16(24-11)20-15(22)10-21-4-6-23-7-5-21/h1-3,9H,4-8,10H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMMPTXAKNAACF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NC=C(S2)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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